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Compound of Interest

Compound Name: trans-2-Undecenal-d5

cat. No.: B12362647

An In-depth Technical Guide on the Natural Occurrence of trans-2-Undecenal

Introduction

Trans-2-Undecenal is an unsaturated aldehyde, a volatile organic compound with the chemical
formula C11H200.[1] It is characterized by a potent and diffusive aroma, often described as
fresh, citrusy (specifically orange and grapefruit peel), waxy, and slightly herbaceous, with
notes reminiscent of coriander (cilantro).[2][3][4] This distinct olfactory profile makes it a
valuable ingredient in the flavor and fragrance industries, where it is used to enhance citrus,
fruity, and savory profiles in a wide range of products, including beverages, condiments,
perfumes, and soaps.[2] Beyond its sensory properties, trans-2-Undecenal has been
investigated for its potential bioactive properties, including antimicrobial and insect-repellent
activities, making it a compound of interest for researchers in agriculture and drug
development.

Natural Occurrence of trans-2-Undecenal

Trans-2-Undecenal is found in a variety of natural sources, contributing to their characteristic
aromas. Its presence has been identified in plants, cooked meats, and other organisms.

In Plants and Plant Products

The compound is a notable component of the essential oils and volatile profiles of several
plants:
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e Coriander (Coriandrum sativum): It is a significant contributor to the fresh, leafy aroma of
coriander.

 Citrus Fruits: It is found in the peel of oranges and grapefruits, contributing to their
characteristic citrus scent.

o Watermelon (Citrullus vulgaris): lIdentified as one of the volatile compounds in watermelon.

o Other Plants: It has also been reported in Anthemis aciphylla, Arctostaphylos uva-ursi, and
Patrinia villosa. Additionally, it is found in olive oil and English walnut oil.

In Animal Products

Trans-2-Undecenal is generated during the cooking process of various meats, contributing to
their roasted and savory aroma profiles. It has been identified in:

Cooked beef

Cooked chicken

Cooked mutton

Cooked pork

Other Natural Sources

The compound has also been noted in:

» Butter: Contributes to the overall flavor profile of butter.

e Roasted Nuts: Present in the aroma of roasted nuts.

o Dried/Smoked Fish: A component of the aroma of dried and smoked fish.

Biosynthesis of trans-2-Alkenals

While the specific biosynthetic pathway for trans-2-Undecenal is not extensively detailed in the
provided results, the formation of similar trans-2-alkenals in plants, such as trans-2-hexenal, is
well-established and occurs via the lipoxygenase (LOX) pathway, also known as the oxylipin
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pathway. This pathway is typically initiated in response to tissue wounding. It is plausible that
trans-2-Undecenal is synthesized through a similar mechanism involving the oxidation of fatty
acids with corresponding chain lengths.

The general steps are as follows:

» Release of Fatty Acids: Wounding or other stress factors trigger the release of
polyunsaturated fatty acids from membrane lipids.

e Lipoxygenase (LOX) Action: The enzyme lipoxygenase catalyzes the oxygenation of the fatty
acid (e.g., linolenic acid for C6 aldehydes) to form a hydroperoxide derivative (e.g., 13-
hydroperoxyoctadecatrienoic acid, 13-HPOT).

o Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by the enzyme
hydroperoxide lyase (HPL) into a short-chain aldehyde and a traumatic acid precursor. This
reaction initially forms a cis-3-alkenal.

» |somerization: The resulting cis-3-alkenal can then undergo spontaneous or enzymatic
isomerization to the more stable trans-2-alkenal form.

Lipoxygenase (LOX)
Polyunsaturated +

r 02 > Fatty ACIq Hydroperoxide Lyase (HPL) »| cis-3-Alkenal Isomerization s AUTiEEE
Fatty Acid Hydroperoxide

Click to download full resolution via product page

Figure 1: Proposed Biosynthesis of trans-2-Undecenal.

Quantitative Data

Quantitative analysis reveals varying concentrations of related trans-2-alkenals in different food
and flavor matrices. While specific concentration data for trans-2-Undecenal is limited in the
search results, recommended usage levels in flavor formulations provide an indication of its
potency. For the related compound trans-2-decenal, starting usage levels in orange-flavored
beverages are suggested around 10-30 ppm, and up to 50 ppm in grapefruit or bitter orange
flavors.

The table below summarizes the reported natural occurrences of trans-2-Undecenal.
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Category Source Reference

Coriander (Coriandrum
Plants .
sativum)

Orange Peel

Grapefruit Peel

Watermelon (Citrullus vulgaris)

Olive Ol

English Walnut Oil

Anthemis aciphylla

Cooked/Roasted Meats (Beef,
Pork, Mutton, Chicken)

Animal Products

Other Butter

Roasted Nuts

Dried/Smoked Fish

Experimental Protocols

The analysis of trans-2-Undecenal from natural sources typically involves extraction of the
volatile compounds followed by chromatographic separation and mass spectrometric
identification.

Extraction: Headspace Solid-Phase Microextraction (HS-
SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique
for the extraction and preconcentration of volatile and semi-volatile compounds from various
matrices.

Methodology:
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o Sample Preparation: A known quantity of the homogenized sample (e.g., plant tissue, food
product) is placed in a sealed vial. For solid samples, parameters like sample weight and the
addition of salts (e.g., NaCl) may be optimized to enhance the release of volatiles.

o Extraction: An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is
exposed to the headspace above the sample. The vial is often heated to a specific
temperature (e.g., 50-60°C) for a defined period (e.g., 20-45 minutes) to facilitate the
volatilization of analytes and their adsorption onto the fiber.

o Desorption: After extraction, the fiber is retracted and introduced into the heated injection
port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for
analysis.

Identification and Quantification: Gas Chromatography-
Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile
compounds like trans-2-Undecenal.

Methodology:

o Chromatographic Separation: The desorbed compounds are carried by an inert gas through
a capillary column (e.g., DB-1). The column separates the compounds based on their
volatility and interaction with the stationary phase.

e Mass Spectrometric Detection: As compounds elute from the column, they enter a mass
spectrometer, which ionizes them and separates the resulting ions based on their mass-to-
charge ratio, generating a unique mass spectrum for each compound.

« |dentification: The identity of trans-2-Undecenal is confirmed by comparing its retention time
and mass spectrum with those of an authentic standard or by matching the spectrum with
established libraries (e.g., NIST, Wiley).

» Quantification: For quantitative analysis, a calibration curve is typically constructed using
standards of known concentrations. The peak area of the analyte in the sample is then used
to determine its concentration.
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Figure 2: General Workflow for trans-2-Undecenal Analysis.

Conclusion
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Trans-2-Undecenal is a naturally occurring aldehyde with a significant presence in a diverse
range of plants and cooked foods, where it plays a crucial role in defining their characteristic
citrus, waxy, and cilantro-like aromas. Its biosynthesis is likely linked to the lipoxygenase
pathway, initiated by the oxidative degradation of fatty acids. For professionals in research,
food science, and drug development, understanding the natural distribution of trans-2-
Undecenal is vital. Standard analytical protocols, primarily HS-SPME coupled with GC-MS,
provide robust methods for its extraction and quantification. Furthermore, its reported
antimicrobial and insect-repellent properties suggest potential applications beyond the flavor
and fragrance industries, warranting further investigation into its bioactive potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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